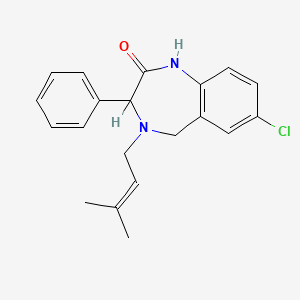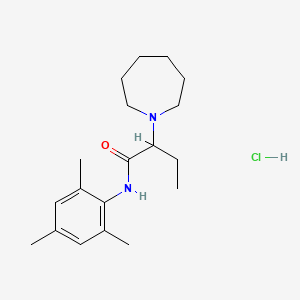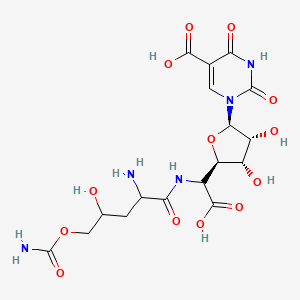
2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate is a complex organic compound that features a combination of pyridine and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate typically involves the reaction of 3-pyridinecarboxylic acid with phenylmethylamine and other reagents under controlled conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid, 2-[[(phenylmethyl)amino]carbonyl]: Shares structural similarities but differs in functional groups and reactivity.
3-Pyridinecarboxylic acid, 2-((phenylmethyl)(3-pyridinylcarbonyl)amino)ethyl ester: Similar backbone structure but with different ester groups
Uniqueness
2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate is unique due to its specific combination of pyridine and phenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
89054-89-7 |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[benzyl(pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate |
InChI |
InChI=1S/C23H23N3O3/c1-2-21(17-29-23(28)20-11-7-13-25-15-20)26(16-18-8-4-3-5-9-18)22(27)19-10-6-12-24-14-19/h3-15,21H,2,16-17H2,1H3 |
InChI Key |
AJFXKVRFCKBGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CN=CC=C1)N(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




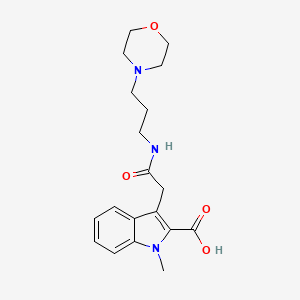
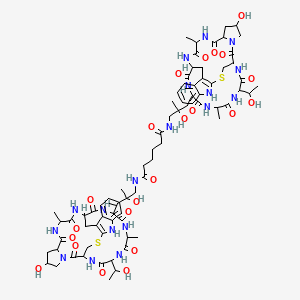
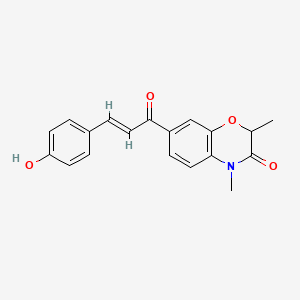



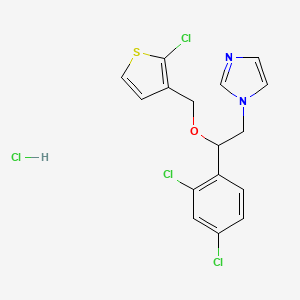

![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
